molecular formula C12H18N2O2 B14124448 benzyl (2R)-4-hydrazinyl-2-methylbutanoate

benzyl (2R)-4-hydrazinyl-2-methylbutanoate

Cat. No.: B14124448
M. Wt: 222.28 g/mol
InChI Key: DBGIPNROZUIMGO-SNVBAGLBSA-N
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Description

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is an organic compound that features a benzyl group attached to a hydrazinyl-methylbutanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-4-hydrazinyl-2-methylbutanoate typically involves the esterification of (2R)-4-hydrazinyl-2-methylbutanoic acid with benzyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl (2R)-4-oxo-2-methylbutanoate.

    Reduction: Benzyl (2R)-4-amino-2-methylbutanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2R)-4-hydrazinyl-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2R)-4-amino-2-methylbutanoate: Similar structure but with an amino group instead of a hydrazinyl group.

    Benzyl (2R)-4-oxo-2-methylbutanoate: Similar structure but with a ketone group instead of a hydrazinyl group.

Uniqueness

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl (2R)-4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9,13H2,1H3/t10-/m1/s1

InChI Key

DBGIPNROZUIMGO-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCNN)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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